Sodium benzoate Sodium benzoate Sodium benzoate is an organic sodium salt resulting from the replacement of the proton from the carboxy group of benzoic acid by a sodium ion. It has a role as an antimicrobial food preservative, a drug allergen, an EC 1.13.11.33 (arachidonate 15-lipoxygenase) inhibitor, an EC 3.1.1.3 (triacylglycerol lipase) inhibitor, an algal metabolite, a human xenobiotic metabolite and a plant metabolite. It contains a benzoate.
The sodium salt of BENZOIC ACID. It is used as an antifungal preservative in pharmaceutical preparations and foods. It may also be used as a test for liver function.
See also: Benzoic Acid (has active moiety); Sodium benzoate; sodium phenylacetate (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 532-32-1
VCID: VC20860973
InChI: InChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);
SMILES: C1=CC=C(C=C1)C(=O)[O-].[Na+]
Molecular Formula: C7H6NaO2
Molecular Weight: 145.11 g/mol

Sodium benzoate

CAS No.: 532-32-1

Cat. No.: VC20860973

Molecular Formula: C7H6NaO2

Molecular Weight: 145.11 g/mol

* For research use only. Not for human or veterinary use.

Sodium benzoate - 532-32-1

Specification

Description Sodium benzoate is an organic sodium salt resulting from the replacement of the proton from the carboxy group of benzoic acid by a sodium ion. It has a role as an antimicrobial food preservative, a drug allergen, an EC 1.13.11.33 (arachidonate 15-lipoxygenase) inhibitor, an EC 3.1.1.3 (triacylglycerol lipase) inhibitor, an algal metabolite, a human xenobiotic metabolite and a plant metabolite. It contains a benzoate.
The sodium salt of BENZOIC ACID. It is used as an antifungal preservative in pharmaceutical preparations and foods. It may also be used as a test for liver function.
See also: Benzoic Acid (has active moiety); Sodium benzoate; sodium phenylacetate (component of) ... View More ...
CAS No. 532-32-1
Molecular Formula C7H6NaO2
Molecular Weight 145.11 g/mol
IUPAC Name sodium;benzoate
Standard InChI InChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);
Standard InChI Key UJTIFEVFUCJMKZ-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)[O-].[Na+]
SMILES C1=CC=C(C=C1)C(=O)[O-].[Na+]
Canonical SMILES C1=CC=C(C=C1)C(=O)O.[Na]
Boiling Point >450 °C to <475 °C, decomposes with no boiling (OECD Guideline 103 (Boiling point/boiling range))
Colorform White, granules or crystalline powder
Colorless crystalline powde
Flash Point 100 °C (>212 °F)
>100 °C
Melting Point for benzoic acidMelting range of benzoic acid isolated by acidification and not recrystallised 121,5 °C to 123,5 °C, after drying in a sulphuric acid desiccator
436 °C (OECD Guideline 102 (Melting point / Melting Range))
>300 °C

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